2-(Diethylamino)ethyl 3-chlorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways for 2 Diethylamino Ethyl 3 Chlorobenzoate
Direct Esterification Approaches
Direct esterification represents a common and straightforward method for the synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate (B1228886). This approach hinges on the formation of an ester linkage between a carboxylic acid and an alcohol.
Condensation of 3-Chlorobenzoic Acid with 2-(Diethylamino)ethanol (B1670525)
The core of the direct esterification method is the condensation reaction between 3-Chlorobenzoic Acid and 2-(Diethylamino)ethanol. This reaction forms the desired ester, 2-(Diethylamino)ethyl 3-chlorobenzoate, and water as a byproduct. The process typically requires heat and a catalyst to proceed at a reasonable rate.
Role of Acid Activation in Esterification (e.g., Acyl Chloride Formation)
To enhance the reactivity of the carboxylic acid, activation of the carboxyl group is a crucial step. One common method is the conversion of 3-Chlorobenzoic Acid into its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride. This is often achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃) libretexts.org.
The formation of the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-(Diethylamino)ethanol. This activation strategy often leads to higher yields and faster reaction times compared to direct esterification of the carboxylic acid. The reaction between an acyl chloride and an alcohol is typically vigorous and may be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl chloride | SOCl₂ | SO₂, HCl |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl |
This interactive table summarizes common reagents used to convert carboxylic acids to acyl chlorides.
Optimization of Reaction Conditions: Catalysis, Solvents, Temperature, and Reaction Time
The efficiency of the esterification reaction is highly dependent on the optimization of several key parameters.
Catalysis: In direct esterification, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. For reactions involving acyl chlorides, a base like pyridine or triethylamine can be used to scavenge the HCl produced.
Solvents: The choice of solvent is critical. Non-polar, aprotic solvents like toluene or xylene are frequently used in direct esterification to facilitate the removal of water via azeotropic distillation, which drives the equilibrium towards product formation. For reactions with acyl chlorides, inert solvents such as dichloromethane or diethyl ether are suitable.
Temperature: Reaction temperatures can vary widely. Direct esterification often requires elevated temperatures to achieve a reasonable reaction rate. In contrast, the high reactivity of acyl chlorides may allow for the reaction to be conducted at room temperature or even lower temperatures to control selectivity and minimize side reactions.
Reaction Time: The duration of the reaction is determined by monitoring its progress, often through techniques like thin-layer chromatography (TLC) or gas chromatography (GC), until the starting materials are consumed.
Optimizing these conditions is essential for maximizing the yield and purity of this compound.
Multistep Synthesis from Substituted Benzoic Acid Precursors
Nucleophilic Aromatic Substitution in Nitro-Chlorobenzoic Acid Derivatives
This pathway may involve a starting material such as a dinitro-chlorobenzoic acid derivative. A nucleophilic aromatic substitution (SNAr) reaction can be performed where one of the nitro groups is displaced by a nucleophile. While this specific route to this compound is less commonly detailed, the principles of SNAr are well-established in organic synthesis. The presence of electron-withdrawing groups, such as nitro groups, facilitates the attack of nucleophiles on the aromatic ring.
Catalytic Reduction of Aromatic Nitro Groups to Amino Functionalities
A key step in many multistep syntheses involving aromatic compounds is the reduction of a nitro group to an amino group. This transformation is fundamental for introducing an amino functionality, which can then be further modified. The reduction of an aromatic nitro group is a versatile and widely used reaction in organic synthesis masterorganicchemistry.comacs.org.
Several methods are available for this reduction:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) masterorganicchemistry.com. It is a clean and efficient method, often providing high yields.
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) masterorganicchemistry.com.
Other Reducing Agents: Other reagents like sodium borohydride (NaBH₄) in the presence of a catalyst can also be employed for the selective reduction of nitro groups d-nb.infojsynthchem.com.
The resulting amino group can then be a handle for further synthetic transformations, potentially leading to the target molecule after subsequent esterification.
Table 2: Common Methods for Aromatic Nitro Group Reduction
| Method | Reagents |
|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) |
| Metal/Acid | Sn/HCl, Fe/HCl, Zn/HCl |
This interactive table outlines common methods for the reduction of aromatic nitro groups to amines.
By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound can be synthesized efficiently. The choice between direct esterification and a multistep approach will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.
Emerging Synthetic Methodologies
The development of novel synthetic strategies is crucial for the efficient and sustainable production of active pharmaceutical ingredients (APIs) and related chemical entities. nih.gov For this compound, two such promising methodologies are mechanochemical synthesis and continuous flow chemistry.
Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of or with minimal use of solvents. youtube.com This technique is gaining considerable attention as a green and efficient alternative to conventional solvent-based methods. nih.gov The energy input through milling, grinding, or shearing can lead to the formation of novel reactive intermediates and crystalline phases, often resulting in faster reaction times and higher yields. nih.gov
While specific studies on the mechanochemical synthesis of this compound are not extensively documented in the current literature, the principles of mechanochemical esterification suggest its potential applicability. The synthesis would likely involve the direct milling of 3-chlorobenzoic acid with 2-(diethylamino)ethanol, possibly with a catalytic amount of a solid acid or base. The advantages of such an approach would include the reduction or elimination of hazardous solvents, simplified work-up procedures, and improved energy efficiency. youtube.com The growing field of medicinal mechanochemistry has demonstrated the successful synthesis of various APIs, underscoring the potential of this technology for producing compounds like this compound. acs.orgmechanochemistry.eu
Table 1: Potential Mechanochemical Synthesis Parameters for this compound (Hypothetical)
| Parameter | Value |
| Reactants | 3-chlorobenzoic acid, 2-(diethylamino)ethanol |
| Catalyst | Solid acid (e.g., p-toluenesulfonic acid) or base |
| Milling Frequency | 10 - 30 Hz |
| Milling Time | 30 - 120 minutes |
| Temperature | Ambient |
| Solvent | Solvent-free or liquid-assisted grinding (LAG) |
Note: This data is hypothetical and based on general principles of mechanochemical esterification.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. acs.orgrsc.org This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety. acs.orgtcichemicals.com The synthesis of local anesthetics, which are structurally similar to this compound, has been successfully demonstrated using flow chemistry. acs.orgrsc.org
The synthesis of procaine (B135), the non-chlorinated analog of the target compound, is achieved through the esterification of p-aminobenzoic acid with 2-diethylaminoethanol. wikipedia.orgchemicalbook.com Chloroprocaine, another close structural analog, is synthesized from 4-amino-2-chlorobenzoic acid and 2-diethylaminoethanol. wikipedia.org The successful application of flow chemistry to these related compounds strongly suggests its feasibility for the synthesis of this compound.
Table 2: Plausible Flow Chemistry Synthesis Parameters for this compound (Analog-Based)
| Parameter | Value | Reference Compound |
| Reactor Type | Heated Coil Reactor (PFA or Stainless Steel) | Prilocaine acs.org |
| Reactants | 3-chlorobenzoyl chloride, 2-(diethylamino)ethanol | Chloroprocaine wikipedia.org |
| Solvent | Acetonitrile (B52724), Dichloromethane, or similar aprotic solvent | General Esterification |
| Temperature | 80 - 150 °C | General Esterification |
| Residence Time | 5 - 30 minutes | Prilocaine acs.org |
| Catalyst | Not required with acyl chloride; Acid/Base for carboxylic acid | General Esterification |
Note: This data is extrapolated from the synthesis of structurally similar local anesthetics and general principles of flow chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Diethylamino Ethyl 3 Chlorobenzoate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. In the spectrum of 2-(Diethylamino)ethyl 3-chlorobenzoate (B1228886), several key absorption bands are expected, confirming the presence of the ester, aromatic, and amine moieties.
The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the 1730-1715 cm⁻¹ range for α,β-unsaturated esters. vscht.cz The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. vscht.cz The presence of the chlorine substituent on the benzene (B151609) ring influences the pattern of the C-H out-of-plane bending bands in the 900-690 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ range. The tertiary amine group (C-N) and the associated alkyl C-H stretches from the diethylaminoethyl group also contribute to the spectrum, with C-H stretches appearing just below 3000 cm⁻¹ and C-N stretches in the 1250-1020 cm⁻¹ region. vscht.cz
Expected FT-IR Absorption Bands for 2-(Diethylamino)ethyl 3-chlorobenzoate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2975-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1725 | C=O Stretch | Ester (Aryl) | Strong |
| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Ring | Medium-Variable |
| ~1250 | C-O Stretch | Ester | Strong |
| ~1100 | C-O Stretch | Ester | Strong |
| ~1200 | C-N Stretch | Tertiary Amine | Medium |
| ~780 | C-Cl Stretch | Aryl Halide | Strong |
| ~850-750 | C-H Bend (out-of-plane) | 1,3-disubstituted Aromatic | Strong |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would highlight the aromatic ring vibrations. Symmetrically substituted benzene rings often produce a strong "ring breathing" mode near 1000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring are also prominent. researchgate.net Unlike in IR spectra, the carbonyl (C=O) stretch is typically weaker in Raman spectra, while the C-C and C-H vibrations of the alkyl chains are observable. s-a-s.org The C-Cl stretch would also be Raman active. researchgate.net The combination of IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.net
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3070 | C-H Stretch | Aromatic | Strong |
| ~2940 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1600 | C=C Stretch (Ring) | Aromatic | Strong |
| ~1000 | Ring Breathing | 1,3-disubstituted Aromatic | Strong |
| ~780 | C-Cl Stretch | Aryl Halide | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing detailed information about the hydrogen and carbon atomic environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound allows for the identification and integration of all unique proton environments in the molecule. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the 3-chlorophenyl ring. The proton ortho to both the ester and chlorine (H-2) would likely be the most downfield, followed by the other three protons (H-4, H-5, H-6), with their exact shifts and coupling patterns determined by the electronic effects of the substituents.
The diethylaminoethyl portion of the molecule gives rise to characteristic signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected to appear as a triplet shifted downfield due to the oxygen's deshielding effect. The adjacent methylene protons (-CH₂-N<) would also be a triplet. The ethyl groups on the nitrogen atom would present as a quartet for the methylene protons (-N-CH₂-CH₃) and a triplet for the terminal methyl protons (-CH₂-CH₃), with integrations corresponding to a 4H and 6H signal, respectively.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~8.00 | d (doublet) | 1H | Aromatic H-2 |
| ~7.95 | d (doublet) | 1H | Aromatic H-6 |
| ~7.50 | t (triplet) | 1H | Aromatic H-4 |
| ~7.40 | t (triplet) | 1H | Aromatic H-5 |
| ~4.40 | t (triplet) | 2H | -O-CH₂ -CH₂-N |
| ~2.80 | t (triplet) | 2H | -O-CH₂-CH₂ -N |
| ~2.60 | q (quartet) | 4H | -N-(CH₂ -CH₃)₂ |
| ~1.05 | t (triplet) | 6H | -N-(CH₂-CH₃ )₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around 165 ppm. The aromatic carbons show distinct signals, with the carbon attached to the chlorine (C-3) and the carbon attached to the ester group (C-1) being significantly influenced by these substituents. The remaining four aromatic carbons will appear in the typical aromatic region of ~120-140 ppm. The carbons of the diethylaminoethyl side chain will have characteristic shifts, with the carbon bonded to the ester oxygen (-O-CH₂-) appearing around 60-65 ppm and the carbons of the diethylamino group appearing further upfield.
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 | Ester C =O |
| ~134 | Aromatic C -3 (C-Cl) |
| ~132 | Aromatic C -1 |
| ~131 | Aromatic C -5 |
| ~129 | Aromatic C -6 |
| ~128 | Aromatic C -4 |
| ~127 | Aromatic C -2 |
| ~63 | -O-CH₂ -CH₂-N |
| ~51 | -O-CH₂-CH₂ -N |
| ~47 | -N-(CH₂ -CH₃)₂ |
| ~12 | -N-(CH₂-CH₃ )₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the ethyl ester chain (-O-CH₂-CH₂-N) and between the methylene and methyl protons of the N-ethyl groups (-N-CH₂-CH₃). It would also help delineate the coupling network among the four protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the -O-CH₂- protons to the ~63 ppm carbon signal.
A correlation from the -O-CH₂- protons (~4.40 ppm) to the ester carbonyl carbon (~165 ppm), confirming the ester linkage.
Correlations from the aromatic protons (H-2 and H-6) to the ester carbonyl carbon, linking the aromatic ring to the ester group.
Correlations from the -CH₂-N< protons (~2.80 ppm) to the carbons of the N-ethyl groups, confirming the structure of the diethylamino moiety.
Together, these 2D NMR techniques provide an irrefutable map of the molecular structure of this compound, complementing the functional group information from vibrational spectroscopy.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, various mass spectrometric methods provide complementary information for its unambiguous identification and characterization.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural clues.
For this compound (molecular weight: ~255.75 g/mol ), the EIMS spectrum is predicted to be characterized by several key fragmentation pathways. The molecular ion peak, [M]⁺•, would appear as a doublet at m/z 255 and 257, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The most significant fragmentation is expected to be the alpha-cleavage adjacent to the tertiary amine, a highly favored pathway, yielding a stable iminium ion at m/z 86. Another prominent cleavage occurs at the ester bond, resulting in the formation of the 3-chlorobenzoyl cation at m/z 139/141. These characteristic fragments are diagnostic for the presence of the diethylaminoethyl and 3-chlorobenzoyl moieties within the molecule.
Table 1: Predicted EIMS Fragmentation Data for this compound This table is interactive. You can sort and filter the data.
| Ion | Proposed Structure | m/z (³⁵Cl) | m/z (³⁷Cl) |
|---|---|---|---|
| [M]⁺• | [C₁₃H₁₈ClNO₂]⁺• | 255 | 257 |
| [M-C₄H₁₀N]⁺ | [C₇H₄ClO₂-CH₂]⁺ | 153 | 155 |
| [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation | 139 | 141 |
| [C₆H₅Cl]⁺• | Chlorobenzene radical cation | 112 | 114 |
| [C₆H₁₄N]⁺ | Diethylaminoethyl cation | 100 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the parent molecule and its fragments, as numerous combinations of atoms can result in the same nominal mass.
Applying HRMS to this compound would enable the confirmation of its elemental composition, C₁₃H₁₈ClNO₂. The exact mass of the monoisotopic molecular ion ([M]⁺•, containing ³⁵Cl) would be measured and compared against its calculated theoretical value. This technique is crucial for distinguishing between compounds that are isobaric (having the same nominal mass but different elemental compositions). The high mass accuracy of HRMS provides a high degree of confidence in the identification of the compound.
Table 2: Calculated HRMS Data for Key Ions of this compound This table is interactive. You can sort and filter the data.
| Ion Formula | Ion Description | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₃H₁₈³⁵ClNO₂ | Molecular Ion [M]⁺• | 255.10261 |
| C₁₃H₁₈³⁷ClNO₂ | Molecular Ion [M+2]⁺• | 257.09966 |
| C₁₃H₁₉³⁵ClNO₂ | Protonated Molecule [M+H]⁺ | 256.11043 |
| C₇H₄³⁵ClO | 3-Chlorobenzoyl cation | 138.99507 |
| C₆H₁₄N | Diethylaminoethyl fragment | 100.11262 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific ion (the "precursor ion") is selected from the initial mass spectrum, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting "product ions" are then analyzed.
For this compound, the protonated molecule [M+H]⁺ (m/z 256.1) would be selected as the precursor ion. Upon fragmentation, it would be expected to yield product ions that confirm the connectivity of the molecule. nih.gov A major product ion would be m/z 100.1, corresponding to the loss of the neutral 3-chlorobenzoic acid molecule. Another significant pathway would be the formation of the 3-chlorobenzoyl cation (m/z 139.0) through a rearrangement process. This analysis confirms that the precursor ion is composed of the two distinct structural units, providing much stronger evidence for the proposed structure than a single-stage MS experiment.
Table 3: Predicted MS/MS Transitions for this compound This table is interactive. You can sort and filter the data.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |
|---|---|---|---|
| 256.1 | 100.1 | 156.0 | Loss of 3-chlorobenzoic acid |
| 256.1 | 139.0 | 117.1 | Loss of diethylaminoethanol |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Collision Cross Section (CCS) Determination
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. nih.gov Ions are separated based on their drift time through a gas-filled chamber under the influence of an electric field. This drift time is related to the ion's size, shape, and charge, which is expressed as a collision cross section (CCS) value in square angstroms (Ų). ub.edu
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of electromagnetic radiation in the ultraviolet and visible regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the chromophore—the part of the molecule responsible for light absorption—is the 3-chlorobenzoyl moiety.
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and the carbonyl group, and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen. The substituted benzene ring typically displays two characteristic π → π* absorption bands: a strong E2 band (Excitation) at shorter wavelengths and a weaker B band (Benzenoid) with fine structure at longer wavelengths. The chloro- and ester substituents on the benzene ring will influence the position and intensity of these bands, typically causing a bathochromic (red) shift compared to unsubstituted benzene.
Table 4: Predicted UV-Vis Absorption Data for this compound This table is interactive. You can sort and filter the data.
| Approx. λmax (nm) | Transition Type | Chromophore | Relative Intensity |
|---|---|---|---|
| ~230-240 nm | π → π* (E2 band) | Substituted Benzene Ring | Strong |
| ~280-290 nm | π → π* (B band) | Substituted Benzene Ring | Medium-Weak |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Chlorobenzoic acid |
| 2-Diethylaminoethanol |
| Ethyl 3-chlorobenzoate |
Fluorescence and Luminescence Spectroscopy
Fluorescence and luminescence spectroscopy are powerful non-destructive techniques for investigating the electronic properties and local environment of a molecule. For a compound like this compound, which contains both a chromophore (the 3-chlorobenzoate group) and a potentially fluorescent moiety (the tertiary amine), these techniques can provide significant insights.
The fluorescence characteristics of aromatic esters are influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. numberanalytics.com The presence of a chlorine atom on the benzoate (B1203000) ring and the diethylaminoethyl ester group would be expected to modulate the fluorescence properties.
Tertiary aliphatic amines themselves can exhibit fluorescence, a phenomenon that is highly dependent on the molecular architecture. Studies on hyperbranched poly(amine-ester)s have shown that tertiary amines within these structures can display relatively strong fluorescence, with quantum yields ranging from 0.11 to 0.43. acs.org In contrast, linear polymers with tertiary amines in the backbone or as side groups tend to be only weakly fluorescent. acs.org The fluorescence of such amines is also sensitive to oxidation, which can lead to a red-shifting of the emission. acs.org
The interaction between the aromatic system and the tertiary amine in this compound could lead to complex photophysical behaviors, including the possibility of forming fluorescent exciplexes, which are excited-state complexes formed between an electron donor (the amine) and an electron acceptor (the aromatic ring). acs.org The study of related aromatic amines and their esters indicates that modifications to the amine group and the polarity of the solvent can influence fluorescence intensity. mdpi.com
A hypothetical fluorescence data table for this compound in various solvents is presented below to illustrate the type of data obtained from such an analysis.
Hypothetical Fluorescence Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Cyclohexane | 280 | 340 | 0.15 |
| Dichloromethane | 282 | 355 | 0.10 |
| Acetonitrile (B52724) | 282 | 360 | 0.08 |
| Methanol (B129727) | 285 | 365 | 0.05 |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the compound's physical properties and its interactions in a biological or material context.
Single crystal X-ray diffraction (SC-XRD) provides an atomic-resolution view of a molecule. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the repeating unit in the crystal, known as the unit cell. youtube.com
From this data, the precise bond lengths, bond angles, and torsion angles of the molecule can be determined, revealing its absolute molecular structure and preferred conformation in the solid state. The analysis would also yield the lattice parameters (the dimensions and angles of the unit cell), which define the crystal system. For example, a study on long-chain esters showed that their crystal packing can be systematically analyzed. nih.gov While a specific crystal structure for this compound is not available, a hypothetical table of crystallographic data is provided for illustrative purposes.
Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C13H18ClNO2 |
| Formula Weight | 255.74 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1492.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.138 |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. libretexts.org It is instrumental in identifying the crystalline phase of a material and assessing its purity. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com
PXRD is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. eprepare.org Different polymorphs of a substance can have distinct physical properties. Studies on long-chain esters have revealed that some crystallize in different polymorphic forms. nih.gov By comparing the PXRD pattern of a synthesized batch of this compound to a reference pattern from a known pure polymorph, one can confirm its phase identity and purity. The absence of peaks from other crystalline phases would indicate high crystalline purity.
A hypothetical PXRD data table, listing the characteristic diffraction peaks for a single polymorphic form of this compound, is shown below.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.39 | 45 |
| 12.2 | 7.25 | 100 |
| 17.0 | 5.21 | 80 |
| 20.5 | 4.33 | 65 |
| 24.8 | 3.59 | 90 |
| 28.1 | 3.17 | 50 |
Based on a comprehensive search for scientific literature, it has been determined that there is a lack of publicly available, in-depth computational and theoretical chemistry studies specifically focused on This compound . The detailed research findings required to populate the requested sections on Density Functional Theory (DFT), Ab Initio methods, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations for this specific compound are not present in the accessible scientific domain.
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Computational and Theoretical Chemistry Studies of 2 Diethylamino Ethyl 3 Chlorobenzoate
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that seek to establish a correlation between the chemical structure of a molecule and its macroscopic properties. nih.govresearchgate.net These predictive models are invaluable in computational chemistry, allowing for the estimation of a compound's characteristics without the need for empirical measurement, which can be time-consuming and costly. chemrxiv.org The core principle of QSPR involves the use of molecular descriptors—numerical values that encode information about the steric, electronic, or topological features of a molecule—to build a statistical relationship with a known property. nih.gov
For a molecule like 2-(Diethylamino)ethyl 3-chlorobenzoate (B1228886), QSPR models can predict a wide array of physicochemical and spectroscopic properties. QSPR provides a powerful alternative for determining properties that are otherwise resource-intensive to measure experimentally. nih.gov By analyzing a dataset of structurally similar compounds, such as other benzoate (B1203000) esters or procaine (B135) analogues, a model can be trained to correlate specific molecular descriptors with properties of interest. mdpi.comresearchgate.net
Key molecular descriptors for 2-(Diethylamino)ethyl 3-chlorobenzoate would include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the Wiener index or molecular connectivity indices.
Electronic descriptors: These relate to the electron distribution, including dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). journalirjpac.com
Quantum-chemical descriptors: Derived from quantum calculations, these can include molecular weight, surface area, and volume. researchgate.net
These descriptors can then be used to predict properties such as:
Physicochemical Properties: Boiling point, density, refractive index, and the octanol-water partition coefficient (logP), which is crucial for understanding a molecule's behavior in biological systems. researchgate.netnih.gov
Spectroscopic Properties: Chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H-NMR and ¹³C-NMR) and vibrational frequencies in Infrared (IR) spectra. For example, the electronic environment of the chlorine atom and the diethylamino group will significantly influence the chemical shifts of adjacent protons and carbons.
A hypothetical QSPR model for predicting the ¹³C-NMR chemical shift of the carbonyl carbon in a series of benzoate esters might take the following linear form:
δ(C=O) = β₀ + β₁(σ) + β₂(μ) + β₃(V)
Where:
δ(C=O) is the predicted chemical shift.
σ represents an electronic descriptor (e.g., Hammett constant of the substituent).
μ is the molecular dipole moment.
V is the molecular volume.
β₀, β₁, β₂, β₃ are coefficients determined from regression analysis of a training set of molecules.
| Compound | Molecular Weight (g/mol) | Calculated logP | Dipole Moment (Debye) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Ethyl Benzoate | 150.17 | 2.64 | 2.05 | 212.5 |
| Ethyl 3-chlorobenzoate | 184.61 | 3.45 | 2.40 | 235.1 |
| 2-(Diethylamino)ethyl benzoate (Procaine base analogue) | 235.32 | 3.10 | 2.85 | 310.7 |
| This compound | 269.76 | 3.91 | 3.15 | 334.2 |
Intermolecular Interactions and Supramolecular Architectures of 2 Diethylamino Ethyl 3 Chlorobenzoate
Crystal Engineering and Polymorphism
Analysis of Crystal Packing Motifs and Their Influence on Solid-State Characteristics
A detailed crystallographic analysis of 2-(Diethylamino)ethyl 3-chlorobenzoate (B1228886) is not available in the current body of scientific literature. However, an understanding of its likely intermolecular interactions and crystal packing can be inferred from the analysis of its constituent functional groups and studies of structurally related compounds. The molecule possesses several key features that will dictate its supramolecular assembly: a chlorophenyl ring, an ester group with a carbonyl oxygen acceptor, and a tertiary amine group. These features allow for a variety of non-covalent interactions.
The solid-state architecture will likely be dominated by a combination of weak hydrogen bonds and dispersion forces. Molecules rich in non-covalent interaction centers, such as halogenated aromatic esters, typically exhibit complex packing arrangements. mdpi.com The primary interactions expected to influence the crystal packing of 2-(Diethylamino)ethyl 3-chlorobenzoate are:
C—H···O Hydrogen Bonds: The oxygen atom of the ester carbonyl group is a primary hydrogen bond acceptor. It is expected to form weak, yet structurally significant, C—H···O hydrogen bonds with hydrogen atoms from the aromatic ring and the N-ethyl groups of neighboring molecules. In similar crystalline structures, such as those of certain quinolone derivatives, the carbonyl group oxygen is frequently involved in intermolecular C–H···O bonds that contribute to the formation of layered or chain-like motifs. mdpi.com
π-π Stacking: The presence of the 3-chlorophenyl ring suggests that π-π stacking interactions between the aromatic rings of adjacent molecules could be a significant factor in the crystal packing. These dispersion-driven interactions are a decisive factor in the intermolecular stabilization of many aromatic systems. mdpi.com
The interplay of these interactions governs the solid-state characteristics of the compound, such as its melting point, solubility, and mechanical properties. The formation of a robust network of C—H···O and C—H···Cl hydrogen bonds, complemented by π-π stacking, would be expected to result in a thermodynamically stable crystalline form.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Influence on Crystal Packing |
| Hydrogen Bond | Aromatic C-H, Aliphatic C-H | Carbonyl Oxygen (C=O) | Formation of chains or dimeric motifs. |
| Halogen Bond | Aromatic C-H | Chlorine (Cl) | Linkage of molecules into layers. |
| π-π Stacking | 3-Chlorophenyl Ring | 3-Chlorophenyl Ring | Stabilization of stacked columnar or layered structures. |
| van der Waals Forces | Entire Molecule | Entire Molecule | Overall crystal cohesion and density. |
Investigation of Polymorphic Forms and Pseudopolymorphism
A thorough review of published scientific literature indicates that no studies into the polymorphic or pseudopolymorphic forms of this compound have been reported to date. Polymorphism, the ability of a compound to exist in more than one crystal structure, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (solvates or hydrates), are common phenomena for flexible molecules with multiple hydrogen bonding sites. While it is plausible that this compound could exhibit such behavior under different crystallization conditions (e.g., varying solvents or temperatures), experimental evidence is currently lacking.
Coordination Chemistry of Benzoate (B1203000) Derivatives with Metal Ions
While the coordination chemistry of this compound itself has not been specifically detailed, the behavior of benzoate derivatives as ligands in metal complexes is well-documented. mdpi.comresearchgate.net Benzoates are versatile ligands due to the multiple coordination modes available to the carboxylate group and the potential for secondary interactions from ring substituents. researchgate.net The this compound ligand offers two potential coordination sites: the carboxylate oxygen atoms and the tertiary nitrogen of the diethylamino group.
The carboxylate group of benzoate ligands can coordinate to metal ions in several ways:
Monodentate (κ¹): One oxygen atom binds to the metal center.
Bidentate Chelating (κ²): Both oxygen atoms bind to the same metal center, forming a chelate ring.
Bridging: The carboxylate group links two or more metal centers, a common motif in the formation of coordination polymers.
Studies on zinc benzoate complexes show a variety of coordination geometries. For instance, six-coordinate zinc complexes have been synthesized where the benzoate ligands are κ²-coordinated, displaying both a short and a long Zn–O contact for each ligand. nih.govacs.org In other cases, benzoate ligands can be described as κ¹ (monodentate). acs.org The presence of other ligands, such as water or N,N-dimethylformamide (DMF), can influence the coordination mode and the resulting geometry, which can range from pseudotetrahedral to distorted octahedral. acs.org
Lead(II) complexes with benzoate derivatives demonstrate how sensitive the final crystal structure is to minor changes in ligand substituents and the solvent used during synthesis. mdpi.com For example, while [Pb(benzoate)₂(H₂O)] forms a 2D coordination polymer, introducing a methyl group on the benzoate ring can result in a 1D polymer. mdpi.com The coordination number and geometry around the Pb(II) ion are highly variable, with Pb-O bond lengths spanning a wide range, sometimes including interactions that can be classified as tetrel bonds. mdpi.com
The formation of coordination polymers is a common feature in the chemistry of metal benzoates. rsc.org Reactions of 3-pyridin-3-yl-benzoic acid with various metal nitrates (Ni, Co, Zn, Cu, Cd, Gd) have yielded one-dimensional (1D) double-chain arrays and three-dimensional (3D) metal-organic frameworks. rsc.org These extended networks are often further organized by weaker secondary interactions like hydrogen bonding and π–π stacking, highlighting the importance of supramolecular chemistry in directing the final architecture. rsc.org
Given its structure, this compound could potentially act as a chelating ligand, using one carboxylate oxygen and the diethylamino nitrogen to bind to a metal center. However, coordination through the carboxylate group, either in a chelating or bridging fashion, is generally more common for this class of ligands.
Table 2: Examples of Coordination Modes in Metal-Benzoate Complexes
| Metal Ion | Benzoate Ligand | Coordination Mode of Benzoate | Resulting Structure | Reference |
| Zinc(II) | 4-Methoxybenzoate | κ²-Chelating | Six-coordinate mononuclear complex | nih.gov, acs.org |
| Zinc(II) | 4-Nitrobenzoate | κ¹-Monodentate | Five-coordinate mononuclear complex | acs.org |
| Lead(II) | 2-Methoxybenzoate | Chelating and Bridging | 1D Coordination Polymer | mdpi.com |
| Cadmium(II) | 3-Pyridin-3-yl-benzoate | Bridging | 3D Metal-Organic Framework | rsc.org |
| Nickel(II) | 3-Pyridin-3-yl-benzoate | Bridging | 1D Double-Chain Array | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Diethylamino Ethyl 3 Chlorobenzoate
Hydrolytic Stability and Ester Cleavage Kinetics
The ester functional group is a primary site of reactivity in 2-(diethylamino)ethyl 3-chlorobenzoate (B1228886), being susceptible to hydrolysis, which leads to the cleavage of the ester bond to form 3-chlorobenzoic acid and 2-(diethylamino)ethanol (B1670525). The rate of this hydrolysis is significantly influenced by pH and temperature.
The hydrolysis of esters can be catalyzed by both acids and bases. wikipedia.org In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. youtube.com
The kinetics of hydrolysis for procaine (B135) have been shown to be first-order with respect to the ester. researchgate.net The activation energies for the acid-catalyzed hydrolysis of procaine and the related benzocaine (B179285) have been determined to be 16.8 and 18.6 kcal/mol, respectively. researchgate.net For the hydrolysis of the free base and the singly charged ion of procaine, the activation energies were found to be 13.8 and 12 kcal/mol, respectively. researchgate.net It is expected that 2-(diethylamino)ethyl 3-chlorobenzoate would exhibit similar kinetic behavior, although the electronic effect of the 3-chloro substituent, being electron-withdrawing, would likely influence the precise rate constants. The electron-withdrawing nature of the chlorine atom would make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis compared to an unsubstituted benzoate (B1203000) ester.
The hydrolysis can be monitored spectrophotometrically or by chromatographic methods that measure the disappearance of the parent ester or the appearance of the hydrolysis products. youtube.comcjhp-online.ca
Table 1: Factors Influencing Ester Hydrolysis of this compound (based on analogous compounds)
| Parameter | Effect on Hydrolysis Rate | Mechanistic Implication |
| Low pH (Acidic) | Increased | Protonation of the carbonyl oxygen enhances electrophilicity. |
| High pH (Basic) | Significantly Increased | Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. |
| Neutral pH | Slower, but still occurs | Spontaneous hydrolysis, often autocatalyzed by the carboxylic acid product. chemrxiv.orgchemrxiv.org |
| Increased Temperature | Increased | Provides the necessary activation energy for the reaction. researchgate.net |
| 3-Chloro Substituent | Likely Increased | The electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon. |
Reactions Involving the Halogen Substituent (e.g., Nucleophilic Substitution on Aromatic Ring)
The chlorine atom attached to the benzene (B151609) ring of this compound is relatively unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. wikipedia.org Aryl halides are generally resistant to nucleophilic attack due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. libretexts.org
However, the reactivity of the chloro-substituent can be enhanced under specific conditions. Nucleophilic aromatic substitution on aryl halides typically proceeds through an addition-elimination mechanism, often referred to as the SNAr mechanism. libretexts.orgmasterorganicchemistry.com This pathway involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group (in this case, the chloride ion) restores the aromaticity of the ring. youtube.com
For the SNAr mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the ester group is an electron-withdrawing group, but its position meta to the chlorine atom provides less activation compared to an ortho or para placement. masterorganicchemistry.com Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., amines, alkoxides), would likely be required to effect substitution of the chlorine atom. youtube.com
The electrochemical reduction of the chloro-substituent is another potential reaction pathway. Studies on the electrochemical reduction of aryl chlorides have shown that they can be converted to the corresponding aryl radicals, which can then undergo further reactions. researchgate.netacs.org This process often requires very negative potentials. chemrxiv.org Mediated electrochemical reduction, using redox catalysts, can facilitate the hydrodehalogenation of aryl chlorides under milder conditions. chemrxiv.org
Reactivity of the Diethylamino Moiety (e.g., Protonation, Quaternization)
The diethylamino group is a key functional moiety that imparts basic properties to the molecule and is a site for various chemical transformations.
Protonation: The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a Brønsted-Lowry base, readily accepting a proton from an acid to form a diethylammonium (B1227033) salt. This protonation is a reversible equilibrium, and the extent of protonation is dependent on the pH of the solution. The pKa of the conjugate acid of the diethylamino group determines the pH range over which the molecule exists in its protonated or unprotonated form. For the analogous compound procaine, the pKa of the diethylamino group is around 9. nih.gov This protonation significantly affects the solubility and biological activity of the molecule.
Quaternization: The diethylamino group can undergo a quaternization reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) chloride, to form a quaternary ammonium (B1175870) salt. researchgate.net This is a nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. d-nb.inforesearchgate.net
The kinetics of quaternization reactions of related tertiary amines have been studied and are typically found to follow second-order kinetics. d-nb.info The rate of the reaction is influenced by the nature of the alkyl halide (with iodides being more reactive than chlorides) and the reaction temperature. d-nb.inforesearchgate.net The formation of the quaternary ammonium salt can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons adjacent to the nitrogen in the starting amine and the appearance of new signals for the N-alkyl group in the product. researchgate.netresearchgate.net
Table 2: Reactivity of the Diethylamino Group
| Reaction | Reagent(s) | Product | Key Features |
| Protonation | Acid (e.g., HCl) | Diethylammonium salt | Reversible, pH-dependent equilibrium. |
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | Irreversible nucleophilic substitution. google.com |
Electrochemical Behavior and Redox Potentials
The electrochemical properties of this compound are determined by the redox activity of its constituent functional groups. Both the aromatic ring with its chloro and ester substituents, and the diethylamino group can participate in electrochemical reactions.
Studies on procaine, a structural analog, have shown that it undergoes irreversible electrochemical oxidation. nih.govresearchgate.net The oxidation process is diffusion-controlled, and the use of modified electrodes, such as those with multi-wall carbon nanotubes, can enhance the electrochemical response and lower the oxidation overpotential. nih.gov The oxidation likely involves the aromatic amino group and the aromatic ring. For this compound, the primary site of oxidation would likely be the diethylamino group and the aromatic ring itself. The oxidation potential would be influenced by the electron-withdrawing nature of the 3-chloro and ester groups.
The chloro-substituent can undergo electrochemical reduction. The direct electrochemical reduction of aryl chlorides typically occurs at very negative potentials. chemrxiv.org The process involves the transfer of an electron to form a radical anion, which then cleaves to produce an aryl radical and a chloride ion. researchgate.net The aryl radical can then be further reduced or can abstract a hydrogen atom from the solvent. The reduction potential of the 3-chlorobenzoate moiety will be influenced by the electronic environment of the aromatic ring.
Cyclic voltammetry is a powerful technique to study the redox behavior of such compounds, allowing for the determination of oxidation and reduction potentials and providing insights into the reaction mechanisms. nih.govnih.gov
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
The elucidation of the reaction mechanisms for the various transformations of this compound relies on a combination of kinetic and spectroscopic techniques.
Kinetic Studies: The rates of reactions such as hydrolysis and quaternization can be systematically studied by varying parameters like concentration, temperature, and pH. researchgate.netresearchgate.net For the hydrolysis reaction, a pH-rate profile can be constructed by measuring the pseudo-first-order rate constants at different pH values. researchgate.net This allows for the determination of the contributions of the acidic, basic, and neutral hydrolysis pathways. Plotting the logarithm of the rate constant against the Hammett substituent constant (σ) for a series of related esters can provide insights into the electronic effects on the transition state of the reaction. semanticscholar.org
Spectroscopic Studies: Spectroscopic methods are indispensable for identifying the reactants, intermediates, and products of the reactions.
UV-Vis Spectroscopy: This technique can be used to monitor the progress of reactions that involve a change in the chromophore of the molecule, such as the hydrolysis of the ester, which alters the electronic structure of the benzoate moiety. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The disappearance of the ester carbonyl stretch and the appearance of a carboxylic acid O-H stretch would be indicative of hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the products of various reactions, such as quaternization, where the chemical shifts of the protons and carbons near the nitrogen atom change significantly. researchgate.net
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the products, confirming the outcome of a reaction. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the ions.
By combining these kinetic and spectroscopic approaches, a detailed understanding of the reaction pathways, intermediates, and transition states involved in the chemical transformations of this compound can be achieved.
Design and Chemical Characterization of Analogues and Derivatives of 2 Diethylamino Ethyl 3 Chlorobenzoate
Systematic Synthesis of Structural Analogues
The synthesis of structural analogues of 2-(diethylamino)ethyl 3-chlorobenzoate (B1228886) is a key area of research, enabling the fine-tuning of its chemical and physical properties. This is typically achieved through targeted modifications at three primary sites: the aromatic ring, the linker, and the amino group.
Modifications on the Aromatic Ring (e.g., position/nature of chlorine, introduction of amino, nitro, or alkyl groups)
The aromatic ring of 2-(diethylamino)ethyl 3-chlorobenzoate is a prime target for structural modification. The nature and position of substituents on this ring can significantly influence the electronic properties and, consequently, the reactivity of the entire molecule.
Standard synthetic routes to these analogues often begin with the corresponding substituted benzoic acid. For instance, the synthesis of amino-substituted analogues can be achieved by starting with a nitro-substituted benzoic acid, which is then reduced to the amine. The resulting aminobenzoic acid can be esterified with 2-(diethylamino)ethanol (B1670525) to yield the desired product. The synthesis of 2-(diethylamino)ethyl 3-aminobenzoate (B8586502) is a commercially available compound. researchgate.net Similarly, nitro-substituted analogues can be prepared by the direct esterification of a nitrobenzoic acid with 2-(diethylamino)ethanol. For example, 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate and its hydrochloride salt are known compounds. chembk.comnih.gov
The introduction of alkyl groups can be accomplished through Friedel-Crafts alkylation of a suitable benzoic acid precursor or by using an alkyl-substituted benzoic acid as the starting material for esterification. The position of the chlorine atom can also be varied by starting with the corresponding isomer of chlorobenzoic acid.
A general synthetic scheme for these modifications involves the reaction of a substituted benzoyl chloride with 2-(diethylamino)ethanol. This method is versatile and allows for the introduction of a wide range of functional groups onto the aromatic ring.
Table 1: Examples of Aromatic Ring Modifications
| Starting Material | Reagents | Resulting Analogue |
| 3-Nitrobenzoic acid | 1. Thionyl chloride; 2. 2-(Diethylamino)ethanol | 2-(Diethylamino)ethyl 3-nitrobenzoate |
| 3-Aminobenzoic acid | 1. Thionyl chloride; 2. 2-(Diethylamino)ethanol | 2-(Diethylamino)ethyl 3-aminobenzoate |
| 3-Chloro-4-nitrobenzoic acid | 1. Thionyl chloride; 2. 2-(Diethylamino)ethanol | 2-(Diethylamino)ethyl 3-chloro-4-nitrobenzoate |
This table is illustrative and based on general synthetic principles of esterification.
Variations in the Alkyl Chain and Amine Substituents within the Diethylaminoethyl Moiety
Modifications to the diethylaminoethyl portion of the molecule offer another avenue for creating structural diversity. These changes can impact the compound's steric bulk, basicity, and lipophilicity.
Variations in the alkyl chain length can be achieved by using different amino alcohols in the esterification reaction. For example, using 3-(diethylamino)-1-propanol instead of 2-(diethylamino)ethanol would result in a propyl chain linker. The synthesis of 3-(dimethylamino)propyl chloride hydrochloride from 3-dimethylamino-1-propanol (B49565) is a known reaction, indicating the feasibility of using such precursors. chemicalbook.com
The substituents on the amine can also be altered. Replacing the ethyl groups with other alkyl groups, such as methyl or propyl, can be accomplished by starting with the corresponding N,N-dialkylaminoethanol. For instance, 2-(dimethylamino)ethyl benzoate (B1203000) is a known compound. chemicalbook.com
Table 2: Examples of Alkyl Chain and Amine Substituent Variations
| Amino Alcohol | Substituted Benzoic Acid | Resulting Analogue |
| 2-(Dimethylamino)ethanol | 3-Chlorobenzoic acid | 2-(Dimethylamino)ethyl 3-chlorobenzoate |
| 2-(Dipropylamino)ethanol | 3-Chlorobenzoic acid | 2-(Dipropylamino)ethyl 3-chlorobenzoate |
| 3-(Diethylamino)propanol | 3-Chlorobenzoic acid | 3-(Diethylamino)propyl 3-chlorobenzoate |
This table is illustrative and based on established esterification reactions.
Exploration of Different Ester and Carbamate (B1207046) Linkages
The ester linkage is a key functional group that can be replaced with other functionalities, such as a carbamate linkage, to create a new class of derivatives. Carbamates are known for their potential for increased stability compared to esters. researchgate.net
The synthesis of carbamate analogues can be achieved by reacting 2-(diethylamino)ethanol with a substituted phenyl isocyanate. For example, the reaction of 2-(diethylamino)ethanol with 3-chlorophenyl isocyanate would yield the corresponding carbamate. The synthesis of carbamates from isocyanates and alcohols is a well-established chemical transformation. google.comorganic-chemistry.org Alternatively, carbamates can be synthesized through the reaction of an alcohol with a carbamoyl (B1232498) chloride or via the Curtius rearrangement of an acyl azide (B81097) followed by trapping with an alcohol. nih.gov
Advanced Spectroscopic and Structural Characterization of Novel Entities
The unambiguous identification and structural elucidation of newly synthesized analogues of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for characterizing these compounds. psu.edursc.org
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical analogue, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl ester chain, and the protons of the N-alkyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their hybridization state. The chemical shift of the carbonyl carbon in the ester or carbamate group is a characteristic feature. The shifts of the aromatic carbons are also diagnostic of the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. psu.edursc.org The carbonyl (C=O) stretching vibration of the ester or carbamate group is a strong and characteristic absorption. Other important vibrations include C-O stretching, C-N stretching, and the aromatic C-H and C=C stretching and bending modes. For nitro-substituted analogues, the symmetric and asymmetric stretching vibrations of the NO₂ group are readily identifiable.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Table 3: Illustrative Spectroscopic Data for a Hypothetical Analogue: 2-(Diethylamino)ethyl 3-aminobenzoate
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (multiple signals in the aromatic region), -OCH₂- protons (triplet), -NCH₂- protons (quartet), -CH₃ protons (triplet), -NH₂ protons (broad singlet). |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (multiple signals), -OCH₂- carbon, -NCH₂- carbons, -CH₃ carbons. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight, fragmentation peaks corresponding to the loss of the diethylaminoethyl group or other fragments. |
This data is illustrative and based on known spectroscopic trends for similar compounds.
Methodological Approaches to Structure-Reactivity Relationships (focus on chemical property modulation)
Understanding the relationship between the chemical structure of these analogues and their reactivity is crucial for designing compounds with specific properties. Kinetic studies of reactions such as hydrolysis are often employed to quantify these relationships.
The electronic nature of the substituents on the aromatic ring has a profound effect on the reactivity of the ester or carbamate group. Electron-withdrawing groups (e.g., nitro, chloro) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.govsemanticscholar.orgnih.gov This leads to an increased rate of hydrolysis. Conversely, electron-donating groups (e.g., amino, alkyl) decrease the electrophilicity of the carbonyl carbon and thus decrease the rate of hydrolysis.
The Hammett equation is a valuable tool for quantifying these electronic effects. By plotting the logarithm of the rate constant for a series of substituted analogues against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line (the reaction constant, ρ) provides a measure of the sensitivity of the reaction to electronic effects.
Steric effects can also play a significant role. Bulky substituents near the reaction center can hinder the approach of a nucleophile, thereby decreasing the reaction rate. The position of the substituent on the aromatic ring is therefore important, with ortho substituents generally exerting a greater steric effect than meta or para substituents.
Development of Chemical Precursors for Advanced Materials Science
The functional groups present in the analogues of this compound make them attractive as monomers for the synthesis of functional polymers and advanced materials.
The presence of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, can be introduced into the molecule to enable its use in polymerization reactions. For example, an analogue containing a hydroxyl group on the aromatic ring could be further functionalized with a polymerizable group. These functionalized monomers can then be used to create polymers with specific properties, such as those used in dental composite resins or for drug delivery applications. nih.govnih.gov For instance, the synthesis of polymer-drug conjugates is a strategy to improve the properties of a drug by covalently attaching it to a polymer carrier. ui.ac.id
The tertiary amine group in the diethylaminoethyl moiety can also be exploited. This group can be quaternized to introduce a permanent positive charge, which can be useful for applications such as gene delivery or as antimicrobial agents. Furthermore, the amine group can act as a catalytic site or a point of attachment for other molecules. The synthesis of polymers based on 2-(diethylamino)ethyl methacrylate (B99206) is an example of how this type of monomer can be used to create functional materials. researchgate.net
The development of prodrugs is another area where these compounds can serve as precursors. nih.gov By designing analogues with specific linker chemistries, it is possible to control the release of an active molecule under specific physiological conditions.
Advanced Analytical Methodologies for 2 Diethylamino Ethyl 3 Chlorobenzoate Purity and Chemical Characterization
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of pharmaceutical compounds and fine chemicals, offering high-resolution separation of the main component from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) would be the primary technique for the purity determination and quantification of 2-(diethylamino)ethyl 3-chlorobenzoate (B1228886). Due to its non-volatile and polar nature, reversed-phase HPLC would be the method of choice.
A UV detector would be effective for routine analysis, as the chlorobenzoate moiety is a strong chromophore. The wavelength of maximum absorbance (λmax) would likely be determined by scanning a dilute solution of the compound in the mobile phase. For structurally similar compounds, this is often in the 230-250 nm range.
Coupling HPLC with a mass spectrometer (LC-MS) would provide a more powerful tool for analysis. Mass spectrometry offers high selectivity and sensitivity and is invaluable for the identification of unknown impurities. Electrospray ionization (ESI) in positive ion mode would be suitable for this compound, given the presence of the readily protonated diethylamino group. This would allow for the determination of the molecular weight of the parent compound and its impurities, aiding in their structural elucidation.
Hypothetical HPLC-UV Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 240 nm |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of 2-(diethylamino)ethyl 3-chlorobenzoate by GC may be challenging due to its relatively high molecular weight and boiling point. However, GC would be an excellent technique for the analysis of volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials like 2-(diethylamino)ethanol (B1670525).
For the analysis of the compound itself or non-volatile impurities, derivatization to increase volatility could be employed. However, this adds complexity to the sample preparation. A more direct application of GC would be in a headspace GC-MS configuration to identify and quantify residual solvents in the final product.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Purity Assessment
Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for qualitative analysis. In the context of this compound, TLC would be highly effective for monitoring the progress of its synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visually tracked.
TLC is also a valuable tool for a preliminary assessment of purity. The presence of multiple spots could indicate impurities. The retention factor (Rf) value is characteristic of a compound in a specific solvent system and can be used for identification purposes when compared to a reference standard. Visualization would typically be achieved under UV light (254 nm) due to the aromatic ring.
Hypothetical TLC System:
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297):Hexane (e.g., 30:70 v/v) |
| Visualization | UV lamp (254 nm) |
Electrophoretic Separation Techniques
Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field and can offer alternative selectivity to chromatographic methods.
Capillary Electrophoresis (CE) and Capillary Isotachophoresis (CITP)
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent. Given that this compound has a basic nitrogen atom, it would be positively charged in an acidic buffer. This makes it an ideal candidate for analysis by CE. The separation would be based on the electrophoretic mobility of the protonated molecule.
CE can be particularly useful for separating charged impurities from the main compound. Detection is typically performed using a UV detector integrated into the capillary. Similar to HPLC, coupling CE with mass spectrometry (CE-MS) would provide definitive identification of peaks.
Capillary Isotachophoresis (CITP) is another electrophoretic technique that could be applied. In CITP, analytes are separated into distinct, consecutive zones based on their electrophoretic mobilities, which can be useful for concentrating and separating the compound from a complex matrix.
Analytical Method Development and Validation
Any analytical method developed for the quality control of this compound would require rigorous validation according to international guidelines (e.g., ICH Q2(R1)). This process ensures that the method is suitable for its intended purpose. Key validation parameters would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).
The validation of these methods would provide a high degree of assurance in the quality and purity of this compound.
Strategies for Determining Chemical Purity and Quantifying Related Substances
The determination of chemical purity for this compound involves the use of high-resolution chromatographic techniques capable of separating the main compound from its potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose. nih.govjocpr.com
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of this compound due to its polarity and UV-absorbing properties. The tertiary amine and the chlorobenzoate ring provide suitable chromophores for UV detection.
A typical RP-HPLC method for the purity determination and quantification of related substances would involve a C18 column, which separates compounds based on their hydrophobicity. helixchrom.com Given the basic nature of the diethylamino group, a mobile phase with a controlled pH is crucial to ensure good peak shape and retention time reproducibility. sielc.com Using a buffer in the mobile phase, such as ammonium (B1175870) acetate or phosphate (B84403) buffer, helps to maintain a consistent pH and suppress the ionization of the tertiary amine, leading to sharper peaks. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile or methanol) is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. jocpr.com
Method Validation Parameters:
To ensure the reliability of the HPLC method, a thorough validation is performed, encompassing the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov This is typically demonstrated by the separation of the main peak from any adjacent peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. jocpr.com This is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo or blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com
Table 1: Illustrative HPLC Method Parameters and Validation Summary for Purity and Related Substances of a Tertiary Amine Benzoate (B1203000) Ester
| Parameter | Condition / Specification |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Validation Summary | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%, Intermediate Precision: < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | No significant impact on results with minor changes in pH, flow rate, and column temperature. |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for the quantification of residual solvents and certain volatile impurities. The compound itself is sufficiently volatile for GC analysis, particularly with a high-temperature capillary column. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. scielo.br To prevent peak tailing due to the basicity of the amine, a base-deactivated column or the use of a derivatization agent may be considered. researchgate.net
Table 2: Representative GC Conditions for the Analysis of Volatile Impurities
| Parameter | Condition |
| Chromatographic Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 50 °C (hold 5 min), Ramp: 10 °C/min to 250 °C (hold 10 min) |
| Injection Mode | Split (e.g., 50:1) |
Advanced Sample Preparation Techniques for Analytical Characterization
The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. researchgate.net For the analysis of this compound, especially from complex matrices like biological fluids or in-process reaction mixtures, advanced sample preparation techniques such as Solid-Phase Extraction (SPE) are invaluable.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective sample preparation technique that has largely replaced liquid-liquid extraction (LLE) due to its numerous advantages, including reduced solvent consumption, higher analyte recovery, and ease of automation. researchgate.net The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix.
For this compound, which contains a basic tertiary amine group, a cation-exchange SPE mechanism is highly effective. nxtbook.com In this approach, a sorbent with acidic functional groups (e.g., sulfonic acid for strong cation exchange or carboxylic acid for weak cation exchange) is used.
The general steps for cation-exchange SPE are as follows:
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by water to activate the stationary phase. forensicresources.org
Equilibration: The sorbent is rinsed with a buffer at a pH where the analyte is charged (for the tertiary amine, a pH below its pKa, typically around pH 6). forensicresources.org
Loading: The sample, with its pH adjusted to be similar to the equilibration buffer, is passed through the cartridge. The protonated tertiary amine is retained on the negatively charged sorbent, while neutral and acidic impurities pass through.
Washing: The cartridge is washed with a weak organic solvent or buffer to remove any remaining unretained impurities.
Elution: The analyte is eluted from the sorbent by using a solvent that neutralizes the charge on the analyte (a basic solution) or disrupts the ionic interaction. A common elution solvent is a mixture of an organic solvent with a small amount of a strong base like ammonium hydroxide (B78521). libretexts.org
This selective extraction results in a much cleaner and more concentrated sample, which leads to improved sensitivity and accuracy in the subsequent chromatographic analysis.
Table 3: Illustrative SPE Protocol for this compound from an Aqueous Matrix
| Step | Procedure | Purpose |
| 1. Sorbent Selection | Strong Cation Exchange (SCX) Cartridge | To retain the basic tertiary amine. |
| 2. Conditioning | 1. Pass 3 mL of Methanol (B129727). 2. Pass 3 mL of Deionized Water. | To activate the sorbent functional groups. |
| 3. Equilibration | Pass 3 mL of 0.1 M Phosphate Buffer (pH 6.0). | To prepare the sorbent for sample loading. |
| 4. Sample Loading | Adjust sample pH to ~6.0 and pass slowly through the cartridge. | To retain the protonated analyte on the sorbent. |
| 5. Washing | 1. Pass 3 mL of 0.1 M Acetic Acid. 2. Pass 3 mL of Methanol. | To remove neutral and acidic interferences. |
| 6. Elution | Pass 2 mL of 5% Ammonium Hydroxide in Methanol. | To elute the purified analyte. |
Emerging Research Directions in the Chemical Science of 2 Diethylamino Ethyl 3 Chlorobenzoate
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate (B1228886) is traditionally achieved through the esterification of 3-chlorobenzoic acid with 2-(diethylamino)ethanol (B1670525). This process often involves the use of catalysts and solvents that may not align with the principles of green chemistry. Current research is therefore directed towards developing more environmentally benign and sustainable synthetic routes.
Key areas of investigation include the use of biocatalysts, such as enzymes, to facilitate the esterification reaction under milder conditions. Researchers are also exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The goal is to improve reaction efficiency, reduce waste generation, and minimize the environmental impact of the synthesis process.
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., lipases) |
| Solvent | Toluene, Benzene (B151609) | Ionic liquids, Supercritical CO₂ |
| Reaction Conditions | High temperatures, long reaction times | Mild temperatures, shorter reaction times |
| Byproducts | Acidic waste, organic solvent waste | Minimal and often biodegradable waste |
| Atom Economy | Moderate | High |
Comprehensive Studies on Polymorphism and Amorphous Solid Dispersion Characterization
The solid-state properties of a chemical compound can significantly influence its physical and chemical stability, as well as its performance in various applications. For 2-(Diethylamino)ethyl 3-chlorobenzoate, there is a growing interest in understanding its polymorphic behavior—the ability to exist in multiple crystalline forms. Each polymorph can exhibit different melting points, solubilities, and spectroscopic signatures.
Current research focuses on identifying and characterizing the different polymorphic forms of this compound using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. Furthermore, the development and characterization of amorphous solid dispersions are being explored. By dispersing the compound in a polymer matrix, it is possible to enhance its physical stability and prevent crystallization.
Design and Characterization of Novel Supramolecular Assemblies for Material Science Applications
The unique molecular structure of this compound, featuring both hydrogen bond donors and acceptors, makes it a candidate for the construction of novel supramolecular assemblies. ontosight.ai These are complex structures formed through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.
Researchers are investigating how to control the self-assembly of this molecule to create new materials with tailored properties. These supramolecular structures could have potential applications in areas such as crystal engineering, and the development of functional materials. The characterization of these assemblies is carried out using techniques like single-crystal X-ray diffraction and computational modeling to understand the intricate network of intermolecular interactions.
Advanced Computational Design and Virtual Screening for New Chemical Entities
Computational chemistry and molecular modeling are powerful tools for the rational design of new chemical entities based on the structure of this compound. By using in silico methods, researchers can predict the properties and potential activities of novel derivatives without the need for extensive and costly laboratory synthesis.
Virtual screening techniques are being employed to search large chemical databases for molecules with similar structural features to this compound that may exhibit enhanced properties. ontosight.ai This approach accelerates the discovery of new compounds with potential applications. Computational studies also provide insights into the structure-property relationships, guiding the design of new molecules with optimized characteristics.
Investigation of Photochemical Reactivity and Degradation Pathways
Understanding the photochemical behavior of this compound is crucial for assessing its environmental fate and stability under light exposure. Research in this area focuses on elucidating the mechanisms of its photochemical reactions and identifying the resulting degradation products.
Studies involve exposing the compound to controlled light sources and analyzing the changes in its chemical structure over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The identification of degradation pathways is essential for developing strategies to mitigate any potential environmental risks associated with the compound's use and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
